![molecular formula C12H9N3O4 B11792769 2-(2-(Furan-2-yl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl)acetic acid](/img/structure/B11792769.png)
2-(2-(Furan-2-yl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl)acetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2-(Furan-2-yl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl)acetic acid is a complex organic compound that features a furan ring, a pyrazolo[1,5-a]pyrazine core, and an acetic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-(Furan-2-yl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl)acetic acid typically involves multi-step organic reactions. The starting materials often include furan derivatives and pyrazolo[1,5-a]pyrazine precursors. Key steps in the synthesis may involve:
Formation of the Furan Ring: This can be achieved through cyclization reactions of appropriate precursors.
Construction of the Pyrazolo[1,5-a]pyrazine Core: This step may involve condensation reactions between hydrazine derivatives and diketones.
Introduction of the Acetic Acid Moiety: This can be done through acylation reactions using acetic anhydride or acetyl chloride.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-(2-(Furan-2-yl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl)acetic acid can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2-carboxylic acid derivatives.
Reduction: The pyrazolo[1,5-a]pyrazine core can be reduced to form dihydropyrazolo derivatives.
Substitution: The acetic acid moiety can participate in nucleophilic substitution reactions to form esters or amides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like thionyl chloride (SOCl2) or dicyclohexylcarbodiimide (DCC) can facilitate substitution reactions.
Major Products
Oxidation: Furan-2-carboxylic acid derivatives.
Reduction: Dihydropyrazolo derivatives.
Substitution: Esters or amides of the acetic acid moiety.
Scientific Research Applications
2-(2-(Furan-2-yl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl)acetic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(2-(Furan-2-yl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl)acetic acid involves its interaction with specific molecular targets. The furan ring and pyrazolo[1,5-a]pyrazine core can interact with enzymes or receptors, potentially inhibiting or activating biological pathways. The acetic acid moiety may enhance the compound’s solubility and facilitate its transport within biological systems.
Comparison with Similar Compounds
Similar Compounds
Furan-2-carboxylic acid: A simpler furan derivative with similar oxidation properties.
Pyrazolo[1,5-a]pyrazine: The core structure without the furan and acetic acid moieties.
2-(Furan-2-yl)acetic acid: A compound with a similar acetic acid moiety but lacking the pyrazolo[1,5-a]pyrazine core.
Uniqueness
2-(2-(Furan-2-yl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl)acetic acid is unique due to its combination of a furan ring, a pyrazolo[1,5-a]pyrazine core, and an acetic acid moiety. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C12H9N3O4 |
|---|---|
Molecular Weight |
259.22 g/mol |
IUPAC Name |
2-[2-(furan-2-yl)-4-oxopyrazolo[1,5-a]pyrazin-5-yl]acetic acid |
InChI |
InChI=1S/C12H9N3O4/c16-11(17)7-14-3-4-15-9(12(14)18)6-8(13-15)10-2-1-5-19-10/h1-6H,7H2,(H,16,17) |
InChI Key |
UEYNNEHJKCHJMQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=COC(=C1)C2=NN3C=CN(C(=O)C3=C2)CC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



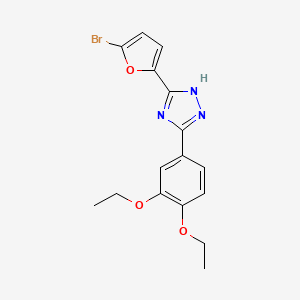

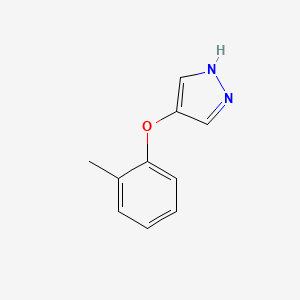
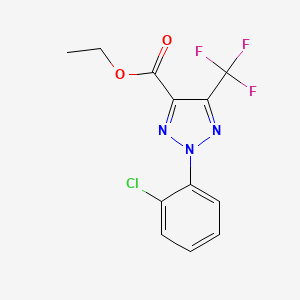
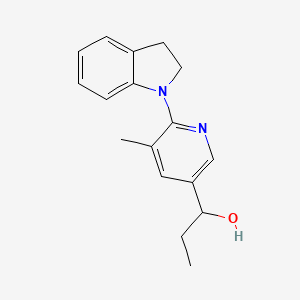
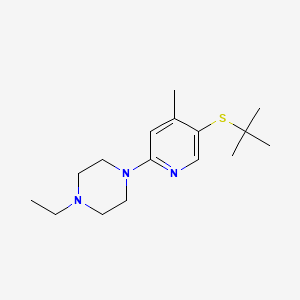
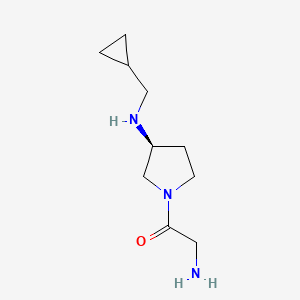

![2-(1-Amino-3-methylbutyl)pyrido[3,4-d]pyrimidin-4(3H)-one](/img/structure/B11792762.png)
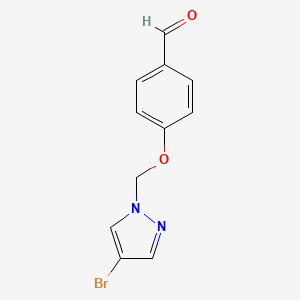
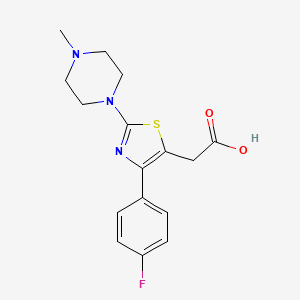
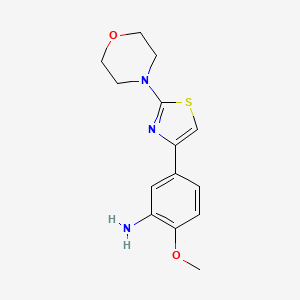
![5,6-Dihydro-4H-pyrrolo[3,4-d]thiazol-2-amine](/img/structure/B11792778.png)
